molecular formula C29H21BrN2O3 B11977596 Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302913-05-9

Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11977596
CAS No.: 302913-05-9
M. Wt: 525.4 g/mol
InChI Key: FUFQKSIBLJQVBN-UHFFFAOYSA-N
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Description

Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolo[1,2-c]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the biphenyl and bromobenzoyl moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves multiple steps, typically starting with the preparation of the pyrrolo[1,2-c]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimization of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other pyrrolo[1,2-c]pyrimidine derivatives, such as:

Biological Activity

Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions, including the formation of the pyrrolo[1,2-c]pyrimidine core followed by functionalization at the 3 and 7 positions. The specific synthetic pathways can vary, but they often include:

  • Formation of the pyrimidine ring : Utilizing precursors that provide the necessary nitrogen atoms.
  • Bromination : Introducing bromine at the 4-position of the benzoyl group to enhance biological activity.
  • Esterification : Converting carboxylic acid groups into esters to improve solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial pathways. This includes increasing cytosolic cytochrome c levels and activating caspase pathways, leading to programmed cell death .
  • Case Study : In vitro studies on K562 leukemia cells showed that treatment with related compounds resulted in decreased mitochondrial membrane potential and increased expression of pro-apoptotic factors like Bax while decreasing anti-apoptotic Bcl-2 levels .

Inhibition of Multidrug Resistance (MDR)

Another significant aspect of this compound is its potential to inhibit multidrug resistance mechanisms in cancer therapy:

  • MDR Mechanism : The multidrug-resistance gene (MDR1) encodes for P-glycoprotein, which actively pumps out chemotherapeutic agents from cells. Inhibition of this protein can enhance the efficacy of anticancer drugs .
  • Research Findings : Studies have shown that certain derivatives can modulate MDR activity, potentially making resistant cancer cells more susceptible to treatment by increasing drug retention within cells .

Data Table: Biological Activity Summary

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis via mitochondrial pathway
MDR InhibitionModulates expression of MDR1 gene
CytotoxicityIncreases apoptotic markers in K562 cells

Properties

CAS No.

302913-05-9

Molecular Formula

C29H21BrN2O3

Molecular Weight

525.4 g/mol

IUPAC Name

ethyl 7-(4-bromobenzoyl)-3-(4-phenylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C29H21BrN2O3/c1-2-35-29(34)24-16-27(28(33)22-12-14-23(30)15-13-22)32-18-31-25(17-26(24)32)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-18H,2H2,1H3

InChI Key

FUFQKSIBLJQVBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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